

# Chemical structure and properties of Bivalirudin TFA

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Bivalirudin TFA: Chemical Structure and Properties

#### **Abstract**

Bivalirudin, a synthetic 20-amino acid polypeptide, is a potent and specific direct thrombin inhibitor (DTI). As a hirudin analog, it functions as an anticoagulant by reversibly binding to both the catalytic site and the anion-binding exosite of thrombin, thereby inhibiting both circulating and clot-bound thrombin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to Bivalirudin Trifluoroacetate (TFA). The information is intended for researchers, scientists, and professionals in drug development, offering detailed data and methodologies to support further research and application.

## **Chemical Structure and Physicochemical Properties**

Bivalirudin is a synthetic congener of hirudin, a naturally occurring peptide found in the saliva of the medicinal leech.[1] The structure of Bivalirudin consists of a 20-amino acid peptide sequence.[1] The N-terminal D-Phenylalanine is a notable feature, differing from the natural L-amino acid configuration.[1] It is often supplied as a trifluoroacetate (TFA) salt for research and pharmaceutical use.[2][3]

Amino Acid Sequence: D-Phe-Pro-Arg-Pro-Gly-Gly-Gly-Gly-Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu[1]



## **Data Presentation: Physicochemical Properties**

The key physicochemical properties of Bivalirudin and its common TFA salt form are summarized in the table below.

| Property                       | Value                     | Reference |
|--------------------------------|---------------------------|-----------|
| Chemical Formula               | C98H138N24O33 (Free Base) | [1]       |
| C100H139F3N24O35 (TFA<br>Salt) | [4]                       |           |
| Molecular Weight               | 2180.3 g/mol (Free Base)  | [1][5]    |
| 2295.3 g/mol (TFA Salt)        | [3][4]                    |           |
| CAS Number                     | 128270-60-0 (Free Base)   | [1][5]    |
| 1191386-55-6 (TFA Salt)        | [2][3]                    |           |
| Appearance                     | White to off-white powder | [5]       |
| Solubility                     | Water: 100 mg/mL          | [3]       |
| DMSO: ≥ 31 mg/mL               | [3]                       |           |
| Purity (Typical)               | ≥97% (HPLC)               | [5]       |

#### **Mechanism of Action**

Bivalirudin exerts its anticoagulant effect through the direct, reversible inhibition of thrombin.[5] [6] Thrombin is a critical serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the mesh of a blood clot.[1][6] Bivalirudin binds specifically to two sites on the thrombin molecule: the catalytic active site and the anion-binding exosite I.[7] [8] This dual binding inhibits thrombin's enzymatic activity, preventing it from acting on its substrates.[1]

The inhibition is reversible because thrombin can slowly cleave the Arg3-Pro4 bond within the bivalirudin peptide, leading to the recovery of thrombin's function.[1] This property contributes to its relatively short half-life and predictable anticoagulant response.[1][7] Unlike indirect



thrombin inhibitors like heparin, bivalirudin's activity is independent of cofactors such as antithrombin and it does not activate platelets.[1][8]



Click to download full resolution via product page

Caption: Bivalirudin's mechanism of action, showing direct inhibition of thrombin.

# Pharmacokinetic and Pharmacodynamic Properties

Bivalirudin exhibits a predictable pharmacokinetic profile with linear dose-dependent effects.[6] [8] It has a rapid onset of action and a short half-life.[1]

#### **Data Presentation: Pharmacokinetic Parameters**



| Parameter          | Value                                                                               | Details                                                                    | Reference |
|--------------------|-------------------------------------------------------------------------------------|----------------------------------------------------------------------------|-----------|
| Half-life          | ~25 minutes                                                                         | In patients with normal renal function.                                    | [1][7][8] |
| 34 minutes         | Moderate renal impairment.                                                          | [8]                                                                        |           |
| 57 minutes         | Severe renal impairment.                                                            | [8]                                                                        |           |
| 3.5 hours          | Dialysis-dependent patients.                                                        | [8]                                                                        |           |
| Clearance          | Proteolytic cleavage & Renal mechanisms (20%)                                       | Cleared from plasma by two main routes.                                    | [6]       |
| Distribution       | Does not bind to<br>plasma proteins (other<br>than thrombin) or red<br>blood cells. | Contributes to a predictable response.                                     | [1][8]    |
| Steady State Conc. | 12.3 ± 1.7 μg/mL                                                                    | Following a 1 mg/kg<br>bolus and a 2.5<br>mg/kg/h infusion for 4<br>hours. | [6]       |

Pharmacodynamically, bivalirudin prolongs clotting times, including the activated partial thromboplastin time (aPTT), prothrombin time (PT), and thrombin time (TT).[7]

# **Experimental Protocols**Synthesis and Purification

Bivalirudin is typically synthesized using a stepwise Solid-Phase Peptide Synthesis (SPPS) methodology with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[9][10]

Detailed Methodology: Fmoc-SPPS of Bivalirudin

### Foundational & Exploratory





Resin Preparation: A suitable solid support, such as Fmoc-Leu-Wang resin or 2-chlorotrityl chloride (2-CTC) resin, is selected and swelled in a solvent like dimethylformamide (DMF).[9]
 [10]

- Amino Acid Coupling Cycle (Iterative):
  - Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.[9]
  - Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.
  - Amino Acid Activation & Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and coupled to the deprotected N-terminus of the peptide on the resin.
  - Washing: The resin is washed again with DMF to remove unreacted reagents. This cycle is repeated for all 20 amino acids in the sequence.
- Cleavage from Resin: Once the full peptide sequence is assembled, the peptide is cleaved from the solid support and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid "cocktail," such as 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.[9]
- Precipitation and Washing: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, then centrifuged and washed multiple times with ether to remove scavengers and byproducts.[9]
- Purification: The crude bivalirudin peptide is purified using preparative reverse-phase highperformance liquid chromatography (RP-HPLC) on a C18 column, using a water/acetonitrile gradient.[9][11]
- Lyophilization: The purified fractions containing bivalirudin are pooled and lyophilized (freeze-dried) to obtain the final product as a fluffy, white powder.[9][11]





Click to download full resolution via product page

Caption: A typical workflow for the solid-phase peptide synthesis (SPPS) of Bivalirudin.



## **Analytical Methods and Quality Control**

A variety of analytical techniques are employed to assess the purity, identity, and activity of bivalirudin.

Data Presentation: Analytical Methods



| Method                           | Purpose                                            | Typical Protocol<br>Summary                                                                                                                                      | Reference |
|----------------------------------|----------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| RP-HPLC                          | Purity assessment and quantification.              | Analytical C18 column with a water/acetonitrile (containing 0.1% TFA) gradient. Detection at ~214-280 nm. Purity is determined by peak area percentage.          | [11][12]  |
| LC-MS                            | Identity confirmation and impurity identification. | Liquid chromatography coupled with mass spectrometry to confirm the molecular weight of the main peak and identify impurities.                                   | [13]      |
| Clotting Assays (e.g., aPTT, TT) | Functional activity<br>measurement.                | Plasma samples containing bivalirudin are mixed with reagents to initiate clotting. The time to clot formation is measured and correlated to drug concentration. | [7][13]   |
| Chromogenic Assays               | Functional activity measurement.                   | A chromogenic substrate for thrombin is used. The rate of color development is inversely proportional to the concentration of active bivalirudin.                | [14]      |



Detailed Methodology: RP-HPLC for Purity Analysis

- Sample Preparation: A stock solution of bivalirudin is prepared by accurately weighing and dissolving the powder in distilled water to a concentration of 1 mg/mL.[12] Further dilutions are made to create calibration standards (e.g., 2-20 μg/mL).[12]
- Chromatographic Conditions:
  - System: HPLC with a UV detector.
  - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
  - Mobile Phase A: 0.1% TFA in Water.
  - Mobile Phase B: 0.1% TFA in Acetonitrile.
  - Gradient: A linear gradient from low %B to high %B over 20-30 minutes.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at 214 nm or 280 nm.
  - Injection Volume: 20 μL.
- Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is
  calculated by dividing the peak area of bivalirudin by the total area of all peaks and
  multiplying by 100. A calibration curve is used for quantification.[12]

### **Conclusion**

**Bivalirudin TFA** is a well-characterized direct thrombin inhibitor with a predictable pharmacokinetic and safety profile. Its chemical synthesis via SPPS is robust, yielding a high-purity product that can be reliably analyzed and quantified using standard chromatographic and functional assays. The detailed structural information, physicochemical data, and established experimental protocols provided in this guide serve as a valuable resource for researchers and developers in the fields of pharmacology, medicinal chemistry, and pharmaceutical sciences.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Bivalirudin Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Bivalirudin (Trifluoroacetate) | C100H139F3N24O35 | CID 78357798 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bivalirudin trifluoroacetate salt 97 (HPLC) CAS 128270-60-0 [sigmaaldrich.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. apexbt.com [apexbt.com]
- 8. Bivalirudin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CN112424216A Synthetic method of bivalirudin Google Patents [patents.google.com]
- 10. WO2013042129A1 Improved process for preparation of bivalirudin Google Patents [patents.google.com]
- 11. US20070093423A1 Process for production of Bivalirudin Google Patents [patents.google.com]
- 12. ijpra.com [ijpra.com]
- 13. Assays to Monitor Bivalirudin PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- To cite this document: BenchChem. [Chemical structure and properties of Bivalirudin TFA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8022717#chemical-structure-and-properties-of-bivalirudin-tfa]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com